molecular formula C22H28N2O2S B2544653 1-(3-phenylpropyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea CAS No. 1797535-98-8

1-(3-phenylpropyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea

Cat. No.: B2544653
CAS No.: 1797535-98-8
M. Wt: 384.54
InChI Key: RSGVDGLYYIWNJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-phenylpropyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by its unique structure, which includes a phenylpropyl group, a phenylsulfanyl oxane ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-phenylpropyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the phenylpropyl intermediate: This step involves the reaction of benzyl chloride with propylamine in the presence of a base such as sodium hydroxide to form 3-phenylpropylamine.

    Synthesis of the phenylsulfanyl oxane intermediate: This step involves the reaction of 4-chloromethyl oxane with thiophenol in the presence of a base such as potassium carbonate to form 4-(phenylsulfanyl)oxane.

    Coupling of intermediates: The final step involves the reaction of 3-phenylpropylamine with 4-(phenylsulfanyl)oxane in the presence of a coupling agent such as carbonyldiimidazole to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(3-phenylpropyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The urea moiety can be reduced to form corresponding amine derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under controlled conditions.

    Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

1-(3-phenylpropyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-phenylpropyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating enzyme activity.

    Interacting with receptors: Modulating receptor signaling pathways.

    Altering cellular processes: Affecting cell proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

1-(3-phenylpropyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea can be compared with other similar compounds, such as:

    1-(3-phenylpropyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiourea: Similar structure but with a thiourea moiety instead of a urea moiety.

    1-(3-phenylpropyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}carbamate: Similar structure but with a carbamate moiety instead of a urea moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-phenylpropyl)-3-[(4-phenylsulfanyloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2S/c25-21(23-15-7-10-19-8-3-1-4-9-19)24-18-22(13-16-26-17-14-22)27-20-11-5-2-6-12-20/h1-6,8-9,11-12H,7,10,13-18H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGVDGLYYIWNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NCCCC2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.